2-Chloro-4,5-difluorobenzyl bromide

Description

Significance of Fluorinated Benzyl (B1604629) Halides in Contemporary Chemical Sciences

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. In the realm of medicinal chemistry, fluorination is a widely employed strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. evonik.com Fluorinated benzyl halides, in particular, serve as crucial precursors for introducing fluorinated benzyl groups into a variety of molecular frameworks. The high electronegativity and relatively small size of the fluorine atom can lead to favorable interactions with biological targets and can block sites of metabolic degradation.

Contextualization of 2-Chloro-4,5-difluorobenzyl bromide within Halogenated Aromatic Scaffolds

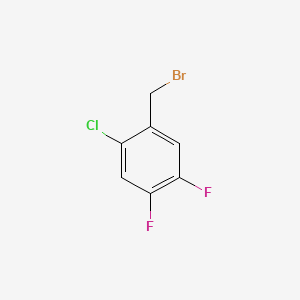

This compound is a distinguished member of the halogenated aromatic scaffolds. Its structure is characterized by a benzene (B151609) ring substituted with two fluorine atoms at the 4 and 5 positions, a chlorine atom at the 2 position, and a bromomethyl group. This specific arrangement of halogens offers a differentiated reactivity profile. The bromine atom on the methyl group is a good leaving group, making the compound an excellent benzylating agent for various nucleophiles. The chlorine and fluorine atoms on the aromatic ring are more stable but can be manipulated under specific reaction conditions, offering further avenues for molecular diversification.

The synthesis of related difluorobenzyl bromides has been explored through various methods, including the bromination of the corresponding difluorotoluene. For instance, a method for preparing 2,6-difluorobenzyl bromide involves the reaction of 2,6-difluorotoluene (B1296929) with hydrobromic acid and hydrogen peroxide under light conditions. The synthesis of the core 2-chloro-4,5-difluoroaromatic structure can be approached through processes like the reaction of 2,4-dichloro-5-fluorobenzonitrile (B139205) with a fluoride (B91410) source. google.com

Research Trajectories and Future Perspectives for Differentiated Benzyl Bromides

The future of differentiated benzyl bromides, such as this compound, is intrinsically linked to the ongoing quest for novel and more effective therapeutic agents and functional materials. Research is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: The creation of more efficient, selective, and environmentally benign methods for the synthesis of polysubstituted benzyl bromides will continue to be a priority.

Exploration of New Reactions: Investigating the unique reactivity of these compounds to uncover novel chemical transformations will open up new synthetic possibilities.

Application in Medicinal Chemistry: These compounds are expected to be increasingly utilized as key building blocks in the synthesis of complex drug candidates targeting a wide range of diseases. The specific substitution pattern of this compound makes it a valuable synthon for creating libraries of compounds for high-throughput screening.

Materials Science: The incorporation of such fluorinated and chlorinated aromatic moieties into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.

The continued exploration of the synthesis and reactivity of differentiated benzyl bromides will undoubtedly lead to significant advancements across various scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-chloro-4,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVGKTKQAYRRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590676 | |

| Record name | 1-(Bromomethyl)-2-chloro-4,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874285-21-9 | |

| Record name | 1-(Bromomethyl)-2-chloro-4,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4,5 Difluorobenzyl Bromide and Analogous Structures

Direct Benzylic Bromination Approaches

Direct benzylic bromination is a primary method for synthesizing 2-Chloro-4,5-difluorobenzyl bromide. This approach involves the selective bromination of the methyl group on the aromatic ring of 2-chloro-4,5-difluorotoluene.

Radical Initiated Bromination Techniques for Aromatic Methyl Groups

Free-radical bromination is a common technique for the synthesis of benzyl (B1604629) bromides. byjus.com This reaction typically proceeds via a free-radical chain mechanism, which is initiated by the application of UV light or a radical initiator. wikipedia.org The process involves three main steps: initiation, propagation, and termination. byjus.com

Initiation: The reaction begins with the homolytic cleavage of a bromine molecule (Br₂) by UV radiation, which forms two bromine radicals (Br•). byjus.comoregonstate.edu

Propagation: A bromine radical then abstracts a hydrogen atom from the methyl group of a toluene (B28343) derivative, creating a benzyl radical and hydrogen bromide (HBr). oregonstate.eduma.edu This benzyl radical subsequently reacts with another bromine molecule to yield the benzyl bromide and a new bromine radical, continuing the chain reaction. oregonstate.edu

Termination: The chain reaction concludes when two radicals combine. This can occur in several ways, such as two bromine radicals forming a bromine molecule, or a benzyl radical and a bromine radical combining to form the final product. byjus.com

A common reagent used for this purpose is N-bromosuccinimide (NBS), often in the presence of a radical initiator like benzoyl peroxide or under light irradiation. sdu.edu.cn However, this method can sometimes lead to byproducts, including dibrominated compounds. sdu.edu.cn

Regioselective Bromination via Catalytic Systems (e.g., Bentonite and Iron Catalysis)

Achieving high regioselectivity is a significant challenge in benzylic bromination. Catalytic systems have been developed to enhance the selectivity of this reaction.

Iron Catalysis: Iron-catalyzed benzylic C-H bromination has emerged as a practical and site-selective method. sdu.edu.cnacs.orgacs.org This approach often utilizes iron(II) bromide (FeBr₂) as a catalyst. sdu.edu.cnacs.orgacs.org The proposed mechanism suggests that FeBr₂ activates NBS, leading to the formation of a succinimide (B58015) radical and FeBr₃. sdu.edu.cn The succinimide radical then abstracts a hydrogen atom from the benzylic position, forming a benzylic carbon radical. sdu.edu.cn This radical subsequently abstracts a bromine atom from FeBr₃ to yield the desired benzylic bromide and regenerate the FeBr₂ catalyst. sdu.edu.cn This iron-catalyzed method demonstrates good functional group tolerance and can be scaled up for larger preparations. sdu.edu.cnacs.orgacs.org

Bentonite Catalysis: Studies have shown that certain clays, like KSF clay (a type of bentonite), can influence the regioselectivity of bromination reactions. researchgate.net While primarily investigated for the dibromination of naphthalene, the principle of using solid catalysts to control product distribution is relevant. researchgate.net In some cases, the use of KSF clay has been shown to favor the formation of specific isomers. researchgate.net

Optimization of Reaction Conditions for Bromination Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of benzylic bromination. Key parameters that can be adjusted include:

Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents are generally favored for photochemical brominations. rsc.org Chlorobenzene has been identified as a suitable solvent due to its good solubilizing properties. rsc.org

Temperature: Temperature control is essential, as higher temperatures can sometimes lead to unwanted side reactions or decomposition of the product. acs.org

Light Source: In photochemical reactions, the wavelength and intensity of the light source are important. scientificupdate.com Continuous flow photochemical reactors using LEDs have been shown to be effective. rsc.orgacs.org

Reagent Concentration: The stoichiometry of the reactants, particularly the brominating agent, must be carefully controlled to avoid over-bromination. scientificupdate.com

Flow Chemistry: Continuous flow reactors offer advantages in terms of heat and mass transfer, leading to better control and higher efficiency, especially for exothermic reactions. rsc.orgresearchgate.net This technology has been successfully applied to photochemical benzylic brominations. rsc.orgacs.orgresearchgate.net

| Parameter | Condition | Effect on Yield and Selectivity |

| Catalyst | Iron(II) bromide | Promotes site-selective benzylic bromination. sdu.edu.cnacs.orgacs.org |

| Brominating Agent | N-Bromosuccinimide (NBS) | Commonly used, but can lead to byproducts if not controlled. sdu.edu.cn |

| Solvent | Aprotic solvents (e.g., Chlorobenzene) | Generally favored for photochemical brominations. rsc.org |

| Reaction Setup | Continuous flow photochemical reactor | Improves heat and mass transfer, enhancing control and efficiency. rsc.orgresearchgate.net |

Synthetic Routes from Precursor Compounds

An alternative to direct bromination is the synthesis of this compound from precursor compounds. This often involves the conversion of a benzyl alcohol or a halogen exchange reaction.

Conversion of 2-Chloro-4,5-difluorobenzyl Alcohol to the Bromide Derivative

The conversion of benzyl alcohols to their corresponding bromides is a fundamental transformation in organic synthesis. tandfonline.com Several methods are available for this conversion.

One efficient method involves the use of a triphenylphosphine (B44618) (PPh₃) and N-bromosuccinimide (NBS) system. tandfonline.comrsc.org This reaction is often carried out in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. rsc.org The reaction is typically rapid, completing within minutes. rsc.org Microwave irradiation has also been employed to accelerate this conversion, often achieving high yields in very short reaction times under solvent-free conditions. tandfonline.com

Another approach utilizes a combination of triphenylphosphine and bromine (Br₂). tandfonline.com

| Reagent System | Conditions | Outcome |

| Triphenylphosphine/N-Bromosuccinimide | Room temperature in THF | Efficient conversion to benzyl bromide. rsc.org |

| Triphenylphosphine/N-Bromosuccinimide | Microwave irradiation (solvent-free) | Rapid reaction with high yields. tandfonline.com |

| Triphenylphosphine/Bromine | Various organic solvents | Common method for this transformation. tandfonline.com |

Halogen Exchange Reactions for Bromide Introduction

Halogen exchange reactions, also known as Finkelstein reactions, can be employed to introduce a bromide atom. organic-chemistry.org While the provided search results primarily discuss the kinetics of halogen exchange between benzyl halides and halide ions, the principle can be applied to synthesis. koreascience.krkoreascience.kr

In a typical scenario, a benzyl chloride could be converted to the corresponding benzyl bromide by reacting it with a bromide salt, such as sodium bromide or potassium bromide, in a suitable solvent like acetone. koreascience.kr The equilibrium of this reaction is driven by the differential solubility of the resulting halide salts.

Multi-step Synthetic Strategies to Achieve Specific Halogenation Patterns

The synthesis of polysubstituted aromatic compounds such as this compound necessitates a carefully orchestrated multi-step approach to ensure the correct placement of each halogen atom on the benzene (B151609) ring. The directing effects of the substituents play a crucial role in determining the regiochemical outcome of subsequent electrophilic aromatic substitution reactions.

A plausible synthetic route to this compound would likely commence with a commercially available difluorotoluene derivative. The specific sequence of chlorination and bromination of the benzylic methyl group is critical. For instance, starting from 1,2-difluoro-4-methylbenzene, the initial chlorination step would be directed by the fluorine atoms. The subsequent free-radical bromination of the methyl group would then yield the final product.

An alternative strategy could involve starting with a precursor that already contains the desired chloro- and difluoro-substituents, such as 2-chloro-4,5-difluorobenzoic acid. This intermediate can be synthesized through methods like the nitration of 2-chloro-4-fluorotoluene (B151448) followed by further transformations. google.com The carboxylic acid group can then be reduced to an alcohol, which is subsequently converted to the target benzyl bromide. This multi-step process, while potentially longer, allows for greater control over the final substitution pattern.

The synthesis of related halogenated anilines, such as 4-bromo-2-chloroaniline, also provides insights into the strategies employed. scribd.comresearchgate.net These syntheses often involve a sequence of acylation to protect the amine group, followed by halogenation and subsequent deprotection. This highlights the use of protecting groups to control reactivity and achieve the desired isomer.

A generalized multi-step approach for achieving specific halogenation patterns in aromatic systems is outlined in the table below.

Table 1: Generalized Multi-step Synthetic Approach for Halogenated Benzyl Bromides

| Step | Transformation | Reagents & Conditions | Purpose |

| 1 | Electrophilic Halogenation | Halogen (e.g., Cl₂, Br₂), Lewis Acid (e.g., FeCl₃, AlCl₃) | Introduction of a halogen onto the aromatic ring, directed by existing substituents. |

| 2 | Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group, which can later be converted to other functional groups or act as a directing group. |

| 3 | Functional Group Interconversion | e.g., Reduction of a nitro group to an amine (e.g., Sn, HCl), or oxidation of a methyl group to a carboxylic acid (e.g., KMnO₄). | Modification of functional groups to alter their directing effects or to prepare for subsequent reactions. |

| 4 | Side-Chain Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) or light | Selective bromination of the benzylic position to form the benzyl bromide. google.com |

Advanced Synthetic Technologies and Process Intensification

The production of halogenated benzyl bromides, including this compound, is increasingly benefiting from advanced synthetic technologies aimed at process intensification. These technologies offer significant improvements in terms of safety, efficiency, and scalability over traditional batch processes.

Process intensification focuses on developing smaller, more efficient, and safer manufacturing processes. In the context of synthesizing benzyl bromides, which can be exothermic and involve hazardous reagents, these advancements are particularly crucial. rsc.org Key strategies include the use of continuous flow reactors and the application of green chemistry principles to minimize environmental impact and enhance safety.

Continuous Flow Reactor Applications in Halogenated Benzyl Bromide Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of benzyl bromides. rsc.org In a flow reactor, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. This setup offers superior control over reaction parameters such as temperature, pressure, and mixing, which is often challenging in large-scale batch reactors. acs.org

The benzylic bromination is frequently a radical reaction initiated by light (photobromination) or a radical initiator. google.com Flow reactors are particularly well-suited for photochemical reactions due to their high surface-area-to-volume ratio, which ensures uniform irradiation of the reaction mixture. rsc.org This leads to more efficient and selective reactions.

Several studies have demonstrated the advantages of continuous flow for benzylic bromination. For example, a protocol using N-bromosuccinimide (NBS) in a simple flow reactor made of transparent tubing wrapped around a compact fluorescent lamp has been developed. acs.orgorganic-chemistry.org This method avoids the use of hazardous chlorinated solvents like carbon tetrachloride (CCl₄) by employing acetonitrile (B52724) instead. acs.orgorganic-chemistry.org

Furthermore, the in-situ generation of bromine (Br₂) in a continuous flow system has been reported. rsc.orgrsc.org This approach avoids the storage and handling of highly toxic and corrosive elemental bromine. By using a NaBrO₃/HBr system, bromine can be generated on demand and immediately consumed in the subsequent photochemical bromination step. rsc.orgrsc.org This not only enhances safety but also allows for precise control over the stoichiometry of the reaction.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Benzyl Bromides

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Often poor and non-uniform, risk of thermal runaway. rsc.org | Excellent heat transfer due to high surface-area-to-volume ratio, enabling better temperature control. rsc.org |

| Safety | Handling and storage of large quantities of hazardous reagents. Potential for runaway reactions. | Smaller reaction volumes, in-situ generation of hazardous reagents, and better control reduce risks. rsc.org |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Scalability is often achieved by running the system for longer or by "numbering-up" (running multiple reactors in parallel). digitellinc.com |

| Photochemistry | Light penetration can be limited in large vessels, leading to inefficient reactions. | Uniform irradiation leads to higher efficiency and better product quality. rsc.org |

| Process Control | Difficult to precisely control reaction parameters. | Precise control over residence time, temperature, and stoichiometry. acs.org |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the synthesis of halogenated benzyl bromides to create more sustainable and environmentally friendly processes. digitellinc.com The focus is on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

One of the key green aspects is the replacement of hazardous solvents. As mentioned, the use of acetonitrile instead of chlorinated solvents like CCl₄ in benzylic bromination is a significant improvement. acs.orgorganic-chemistry.org Ideally, solvent-free conditions are sought, and continuous flow technology can facilitate such processes. rsc.org

The concept of Process Mass Intensity (PMI) is a key metric in green chemistry, representing the total mass of materials used to produce a certain mass of product. The goal is to minimize PMI. Through process intensification and the use of continuous flow reactors, significant reductions in PMI have been achieved for benzylic bromination reactions. rsc.orgrsc.org

The use of photocatalysis aligns with green chemistry principles by often allowing reactions to proceed under milder conditions without the need for stoichiometric radical initiators that can be explosive, such as benzoyl peroxide. digitellinc.com Light is considered a "traceless" reagent.

The in-situ generation of bromine is another prime example of green chemistry in action. researchgate.net It minimizes the risks associated with transporting and handling bromine and reduces waste. Furthermore, some processes are being developed to recycle co-products. For instance, the hydrogen bromide (HBr) gas formed during the reaction can potentially be recycled. rsc.org

Reaction Mechanisms and Chemical Transformations of 2 Chloro 4,5 Difluorobenzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Carbon

Nucleophilic substitution reactions are fundamental to the chemical behavior of 2-Chloro-4,5-difluorobenzyl bromide, involving the replacement of the bromide ion by a variety of nucleophiles. These reactions primarily occur via SN1 and SN2 mechanisms.

SN1 and SN2 Mechanistic Pathways in Functional Group Interconversion

The conversion of the bromide to other functional groups can proceed through two distinct mechanistic pathways: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).

The SN1 mechanism is a two-step process. youtube.com The initial and rate-determining step involves the spontaneous dissociation of the carbon-bromine bond to form a benzylic carbocation intermediate. youtube.commasterorganicchemistry.com This carbocation is stabilized by resonance with the adjacent benzene (B151609) ring. In the second, faster step, a nucleophile attacks the carbocation to form the final product. masterorganicchemistry.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. youtube.com

The SN2 mechanism , in contrast, is a single, concerted step. masterorganicchemistry.com The nucleophile attacks the electrophilic benzylic carbon from the side opposite to the bromine atom (a "backside attack"). masterorganicchemistry.com This leads to a transient five-coordinate transition state where the new bond is forming concurrently with the breaking of the old carbon-bromine bond. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

The choice between the SN1 and SN2 pathway is influenced by factors such as the nature of the nucleophile, the solvent, and steric hindrance around the reaction center. youtube.com Stronger nucleophiles and polar aprotic solvents tend to favor the SN2 mechanism, while weaker nucleophiles and polar protic solvents favor the SN1 pathway. youtube.com For primary benzylic halides like this compound, the SN2 pathway is often competitive, but the potential for a stabilized benzylic carbocation means the SN1 mechanism is also a possibility, especially under solvolysis conditions. youtube.comyoutube.com

Table 1: Comparison of SN1 and SN2 Reaction Mechanisms

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Number of Steps | Two | One |

| Intermediate | Carbocation | None (Transition State) |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are favored |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Structure | Favored by tertiary > secondary substrates | Favored by methyl > primary > secondary substrates |

Reactivity with Nitrogen-based Nucleophiles (e.g., Amines)

Nitrogen-containing nucleophiles, such as primary and secondary amines, readily react with this compound. This reaction typically proceeds via an SN2 mechanism to form the corresponding N-benzylated amines. The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the benzylic carbon and displacing the bromide ion. The result is the formation of a new carbon-nitrogen bond.

Reactivity with Sulfur-based Nucleophiles (e.g., Thiols)

Thiols and their conjugate bases, thiolates, are excellent nucleophiles and react efficiently with this compound. chemistrysteps.commsu.edu Thiolates are generally more nucleophilic than their corresponding alkoxides. masterorganicchemistry.com This enhanced nucleophilicity allows them to participate readily in SN2 reactions. chemistrysteps.commasterorganicchemistry.com The reaction involves the attack of the sulfur nucleophile on the benzylic carbon, leading to the formation of a thioether (sulfide) and the displacement of the bromide ion. masterorganicchemistry.comyoutube.com Due to the "soft" nature of sulfur, these reactions are typically fast and efficient. Even with secondary alkyl halides, thiolates tend to favor SN2 reactions over elimination (E2) pathways. chemistrysteps.com

Formation of Carbon-Carbon Bonds via Organometallic Reagents

The formation of new carbon-carbon bonds is a crucial transformation in organic synthesis. sigmaaldrich.com Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds, are powerful carbon nucleophiles that can react with this compound. rug.nlresearchgate.net These reactions extend the carbon framework of the molecule. The reaction mechanism typically involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the benzylic carbon, displacing the bromide and forming a new C-C bond. Transition metal catalysts are often employed to facilitate these cross-coupling reactions, enhancing their efficiency and selectivity. researchgate.net

Electrophilic Aromatic Substitution on the Chlorodifluorobenzene Moiety

The aromatic ring of this compound can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The mechanism begins with the attack of the aromatic ring's π-electrons on the electrophile, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. uci.edu A base then removes a proton from the ring, restoring aromaticity. masterorganicchemistry.com

The existing substituents on the benzene ring—a chlorine atom and two fluorine atoms—influence the rate and position of further substitution. Halogens are generally considered deactivating groups due to their inductive electron-withdrawing effect, which makes the ring less nucleophilic. youtube.commsu.edu However, they are also ortho-, para-directors because their lone pairs can donate electron density through resonance, stabilizing the carbocation intermediate when the electrophile adds to the ortho or para positions. uci.edu

Halogenation Reactions on the Aromatic Ring

Halogenation is a type of electrophilic aromatic substitution where a halogen atom is introduced onto the aromatic ring. wikipedia.org This typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) for chlorination or iron(III) bromide (FeBr₃) for bromination, to activate the halogen and make it a more potent electrophile. masterorganicchemistry.comyoutube.com

In the case of this compound, the directing effects of the existing halogens would guide an incoming electrophilic halogen. The chlorine at position 2 and the fluorine at position 4 are ortho, para-directing. The fluorine at position 5 is also ortho, para-directing. Considering the positions on the ring, the potential sites for substitution are positions 3 and 6. The steric hindrance and the combined electronic effects of the three existing halogens will determine the final regioselectivity of the reaction.

Redox Chemistry of this compound

The benzylic carbon atom in this compound is susceptible to oxidation. This transformation converts the bromomethyl group (—CH₂Br) into a carboxylic acid group (—COOH), yielding 2-Chloro-4,5-difluorobenzoic acid . sigmaaldrich.com This oxidation is a common method for synthesizing aromatic carboxylic acids from alkyl-substituted benzenes or benzyl (B1604629) halides.

Standard laboratory oxidizing agents can be employed for this purpose, including:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄), often generated in situ from sodium dichromate and sulfuric acid

Nitric acid (HNO₃)

The reaction involves the oxidation of the benzylic carbon while leaving the aromatic ring intact. The choice of oxidant and reaction conditions must be carefully selected to ensure high yield and to prevent potential side reactions, given the presence of multiple halogen substituents on the electron-deficient ring.

The benzyl bromide group can be reduced to a methyl group (—CH₃), a process known as hydrogenolysis. This reaction transforms this compound into its corresponding aromatic hydrocarbon, 2-chloro-4,5-difluoro-1-methylbenzene .

Common methods for this reduction include:

Catalytic Hydrogenation: This involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

Hydride Reagents: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can also be used, although the former is much more reactive.

This reduction is a clean and efficient way to remove the benzylic halogen, providing access to the corresponding methyl-substituted difluorochlorobenzene.

Specialized Catalytic Transformations

Carbonylation represents a powerful method for introducing a carbonyl group into an organic molecule. Research has shown that polyfluorinated benzyl halides can undergo carbonylation at the benzylic C-Hal bond. nih.govnih.gov This reaction is typically performed using carbon monoxide (CO) in the presence of a superacid system, such as antimony pentafluoride (SbF₅). nih.gov

The general transformation for a polyfluorinated primary benzyl chloride is as follows: Ar_F—CH₂Cl + CO → [Ar_F—CH₂CO]⁺ → (upon hydrolysis) → Ar_F—CH₂COOH

This methodology allows for the conversion of polyfluorinated benzyl halides into the corresponding arylacetic acids. nih.gov In the case of this compound, this reaction would be expected to produce (2-chloro-4,5-difluorophenyl)acetic acid after aqueous workup. The reaction proceeds via the formation of a highly reactive acylium ion intermediate, which is then quenched with water to give the final carboxylic acid product. nih.gov

Table 1: Research Findings on Carbonylation of Polyfluorinated Benzyl Halides

| Substrate Type | Reagents | Product Type | Key Finding | Citation |

|---|---|---|---|---|

| Polyfluorinated primary benzyl chlorides | CO, SbF₅, then H₂O | Arylacetic acids | Selective carbonylation at the benzyl C-Cl bond provides the corresponding arylacetic acids. | nih.gov |

| Polyfluorinated primary benzyl fluorides | CO, SbF₅, then H₂O | Arylacetic acids | The C-F bond can also be effectively carbonylated to yield arylacetic acids. | nih.gov |

| Polyfluorinated secondary benzyl halides | CO, SbF₅ | α,β-Unsaturated α-arylcarboxylic acids | Carbonylation is accompanied by the elimination of hydrogen fluoride (B91410) (HF). | nih.gov |

| Bis(chloromethyl)tetrafluorobenzenes | CO, SbF₅ | Products of double carbonylation | Both chloromethyl groups can undergo carbonylation. | nih.gov |

Cross-Coupling Reactions Utilizing the Benzylic Bromide Moiety (e.g., Suzuki, Miyaura Borylation)

The benzylic bromide functional group in this compound is a key reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These transformations are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures. The Suzuki-Miyaura coupling and the Miyaura borylation are two prominent examples of such reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. In the case of this compound, the benzylic bromide is the more reactive site for oxidative addition to the palladium catalyst compared to the chloro-substituted aromatic ring. This allows for selective coupling at the benzylic position.

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the reviewed literature, extensive research on the coupling of substituted benzyl halides provides a strong predictive framework for its reactivity. The general reaction involves the coupling of the benzyl bromide with an aryl- or vinylboronic acid or a more stable potassium aryltrifluoroborate salt in the presence of a palladium catalyst and a base. nih.govnih.govrsc.org

The catalytic cycle for the Suzuki-Miyaura coupling of a benzyl bromide generally proceeds through three key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of the benzyl bromide to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

Typical conditions for the Suzuki-Miyaura coupling of benzyl bromides involve a palladium catalyst such as Pd(OAc)₂ or PdCl₂(dppf), often in combination with a phosphine (B1218219) ligand like SPhos or JohnPhos, and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). nih.govnih.gov Solvents commonly used include dimethylformamide (DMF) or a biphasic mixture like tetrahydrofuran (B95107) and water (THF/H₂O). nih.govrsc.org Microwave irradiation has also been shown to accelerate these reactions. nih.gov

Based on studies of similar substituted benzyl bromides, the following table illustrates potential reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids or their derivatives. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Benzyl Bromides

| Benzyl Halide Substrate | Boron Reagent | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 °C, 23 h | High | nih.gov |

| Substituted benzyl bromide | Arylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 °C, 20 min (Microwave) | Good to Excellent | nih.gov |

| Benzyl bromide | Arylboronic acid | PdCl₂ / DPEPhos | NaHCO₃ | Ethanol | Reflux | Good | rsc.org |

It is anticipated that this compound would react similarly under these conditions to yield the corresponding 2-(arylmethyl)-1-chloro-4,5-difluorobenzene derivatives. The electron-withdrawing fluorine and chlorine atoms on the phenyl ring may influence the reaction rates but are not expected to prevent the coupling.

Miyaura Borylation

Miyaura borylation is a palladium-catalyzed reaction that converts organic halides into boronate esters using a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). This reaction is a powerful tool for preparing organoboron compounds that can subsequently be used in Suzuki-Miyaura couplings or other transformations.

For this compound, a Miyaura borylation would be expected to selectively convert the benzylic bromide to a benzylboronate ester, yielding 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-1-chloro-4,5-difluorobenzene. This transformation would proceed via a catalytic cycle similar to the Suzuki-Miyaura coupling, but instead of an organoboron reagent in the transmetalation step, a diboron species is used.

General conditions for Miyaura borylation of organic halides involve a palladium catalyst, such as PdCl₂(dppf), a base, typically potassium acetate (B1210297) (KOAc), and a solvent like dioxane or dimethyl sulfoxide (B87167) (DMSO). The reaction with B₂pin₂ would produce the pinacol (B44631) boronate ester of the starting benzyl bromide.

While specific literature on the Miyaura borylation of this compound is scarce, the general reactivity of benzyl halides suggests that this transformation is feasible. The resulting benzylboronate ester would be a stable, versatile intermediate for further synthetic applications.

Applications of 2 Chloro 4,5 Difluorobenzyl Bromide in Organic Synthesis Research

Role as a Versatile Building Block in Complex Molecular Architectures

In the intricate process of chemical synthesis, "building blocks" are foundational molecules that chemists use to construct larger, more complex compounds. 2-Chloro-4,5-difluorobenzyl bromide is recognized as a key building block due to the specific attributes conferred by its halogen substituents. sigmaaldrich.com The fluorine atoms enhance the compound's metabolic stability and binding affinity when incorporated into a larger molecule, while the chlorine and bromine atoms provide reactive sites for various coupling reactions. ossila.com

The bromomethyl group (-CH₂Br) is particularly important, as it is a potent electrophile, readily participating in alkylation reactions. This allows for the straightforward attachment of the 2-chloro-4,5-difluorobenzyl moiety to a wide range of nucleophiles, including amines, phenols, and thiols. This reactivity is fundamental to its role in building diverse molecular scaffolds.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-(bromomethyl)-2-chloro-4,5-difluorobenzene |

| CAS Number | 874285-21-9 |

| Molecular Formula | C₇H₄BrClF₂ |

| Molecular Weight | 241.46 g/mol |

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

An intermediate is a molecule that is formed during the synthesis of a target compound and is subsequently modified to yield the final product. This compound and its derivatives serve as crucial intermediates in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). The synthesis of the anti-diabetic drug Dapagliflozin, for instance, involves an intermediate named 5-Bromo-2-chloro-4'-ethoxydiphenylmethane. chemicalbook.comprataporganics.com The synthesis of this intermediate often starts from structurally related materials like 5-bromo-2-chlorobenzoic acid, demonstrating the utility of this class of halogenated compounds in creating complex APIs. chemicalbook.com

The search for novel drug candidates is a cornerstone of pharmaceutical research, aiming to address unmet medical needs and overcome drug resistance. mdpi.com Building blocks like this compound are instrumental in this process. Fragment-based drug discovery (FBDD) is a modern approach where small molecular fragments are identified and then optimized to create potent and selective inhibitors. mdpi.com The unique electronic properties and substitution pattern of this compound make it an attractive fragment for developing new series of compounds targeting various biological pathways. ossila.commdpi.com

The development of targeted therapies has revolutionized cancer treatment. Many modern anti-cancer drugs are inhibitors of specific enzymes, such as protein kinases, that drive tumor growth. Research has shown that quinazoline-based molecules can act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are validated targets in oncology. The synthesis of these complex inhibitors often relies on halogenated precursors. For example, the synthesis of the CDK4/6 inhibitor Ribociclib, used in breast cancer therapy, starts from 5-bromo-2,4-dichloropyrimidine, a similarly halogenated heterocyclic compound. sci-hub.se The structural motifs present in this compound are relevant to the synthesis of such targeted anti-cancer agents. ossila.com

Chronic inflammation is implicated in numerous diseases, driving the search for new anti-inflammatory drugs with improved safety profiles compared to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). nih.gov A key target in this area is microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in producing the pro-inflammatory molecule prostaglandin E2. nih.govfrontiersin.org Research into new mPGES-1 inhibitors has explored various chemical scaffolds. Studies have identified potent anti-inflammatory agents based on pyridopyrimidine and dihydropyrimidine (B8664642) structures. nih.govfrontiersin.org Notably, the synthesis of some of these novel compounds involves precursors containing chloro- and fluoro-substituted phenyl rings, such as in 5-(5-((3-Chloro-4-Fluorophenyl) Diazenyl)-2-Hydroxyphenyl) derivatives, highlighting the utility of the structural elements found in this compound for this therapeutic area. nih.gov

HIV-1 reverse transcriptase (RT) is a critical enzyme for viral replication and a major target for antiretroviral therapy. nih.govnih.govuochb.cz Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the enzyme. mdpi.comuochb.cz The development of new NNRTIs is crucial to combat the emergence of drug-resistant HIV strains. mdpi.com Research in this area has led to the design and synthesis of novel inhibitors, including bicyclic NNRTIs derived from approved drugs like etravirine (B1671769) and rilpivirine (B1684574). uochb.cz The synthesis of these next-generation inhibitors often involves halogenated aromatic building blocks to fine-tune the molecule's properties and binding interactions within the NNRTI binding pocket of the enzyme. mdpi.comuochb.cz

Table 2: Examples of Research on Novel HIV-1 RT Inhibitors

| Research Focus | Approach | Relevance of Halogenated Building Blocks |

|---|---|---|

| Bicyclic NNRTIs | Synthesis of derivatives of etravirine and rilpivirine with improved properties. uochb.cz | Used to create specific substitution patterns that enhance binding and activity. |

| Fragment-Based Drug Discovery | Optimization of a hit fragment that binds to a novel site on the RT enzyme. mdpi.com | Halogenated fragments can provide strong starting points for optimization. |

| Bifunctional Inhibition | Design of single molecules that can occupy both the nucleoside and non-nucleoside binding sites. nih.gov | Requires complex synthesis where versatile building blocks are essential. |

Tropomyosin receptor kinases (TRKs) are a family of proteins that can become abnormal drivers of cancer when their genes (NTRK genes) fuse with other genes. nih.govgoogle.com The development of TRK inhibitors, such as Larotrectinib, represents a major advance in "tumor-agnostic" cancer therapy. google.com The synthesis of these highly specific drugs requires precise chemical building blocks. For example, a key chiral intermediate for a TRK inhibitor, (R)-2-(2,5-difluorophenyl)pyrrolidine, is synthesized from 2,5-difluorobenzaldehyde. google.com This demonstrates the direct relevance of di-fluorinated phenyl compounds in constructing the core of modern TRK inhibitors. Based on this, this compound represents a highly valuable precursor for creating novel generations of pan-TRK inhibitors, particularly those designed to overcome acquired resistance mutations. nih.govbohrium.com

Utility in Agrochemical Research and Development

The specific arrangement of halogen atoms on the phenyl ring of this compound makes it a valuable intermediate in the synthesis of modern agrochemicals.

Halogenated benzyl (B1604629) halides are crucial starting materials for creating complex and effective active ingredients in agrochemicals. The related compound, 2-Chloro-4,5-difluorobenzaldehyde, is recognized as a key intermediate in the production of various industrial applications, including agrochemicals. innospk.com This highlights the importance of the 2-chloro-4,5-difluoro functional group in this field. The reactivity of the benzyl bromide allows for its incorporation into larger molecular frameworks to produce specialty agrochemicals with tailored properties.

The synthesis of potent fungicides often relies on intermediates with specific halogenation patterns. For instance, a structurally related compound, 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane, is a key intermediate in the production of the broad-spectrum fungicide difenoconazole. hb-p.com This fungicide is effective against a wide range of pathogens in various crops. hb-p.com The use of such complex chloro-bromomethylphenyl structures underscores the potential of this compound for the development of new and effective pesticide components.

Contributions to Materials Science Research

The influence of fluorine and chlorine atoms on molecular properties such as polarity and intermolecular interactions makes this compound a target for materials science research.

In polymer science, functionalized monomers are used to create polymers with specific characteristics. Research has shown that related chloro- and fluoro-substituted phenylcyanoacrylates can be synthesized and copolymerized with commercial monomers like styrene. chemrxiv.orgresearchgate.net These studies demonstrate that incorporating halogenated phenyl groups can modify the properties of the resulting polymer. Although not the exact compound, these findings establish a clear precedent for using derivatives of this compound as monomers to develop novel polymers with potentially enhanced thermal stability, chemical resistance, or unique optical properties.

Table 2: Examples of Related Functional Monomers in Polymer Research

| Monomer Name | Polymerization Application | Reference |

|---|---|---|

| Isobutyl 3-chloro-2,6-difluorophenylcyanoacrylate | Copolymerization with styrene | researchgate.net |

| Isobutyl 4-chloro-2,6-difluorophenylcyanoacrylate | Copolymerization with styrene | researchgate.net |

| Isobutyl 2-chloro-4-fluorophenylcyanoacrylate | Copolymerization with styrene | chemrxiv.org |

The field of liquid crystals (LCs) relies on molecules with precise structural features to achieve desired display and material properties. The introduction of fluorine atoms is a key strategy for tuning dielectric anisotropy, a critical parameter for LC performance. beilstein-journals.org Specifically, 2,3-difluoroaryl motifs have proven successful in creating negative dielectric anisotropic liquid crystals. beilstein-journals.org The 4,5-difluoroaryl structure of this compound makes it an analogous and promising building block for synthesizing new liquid crystalline materials, where the specific placement of the fluorine and chlorine atoms can influence polarity and molecular packing. beilstein-journals.org

Exploration in Chemical Biology and Biochemical Assays

While direct applications of this compound in chemical biology are not extensively documented, the utility of structurally similar compounds points to its potential in this area. Halogenated benzyl bromides are reactive alkylating agents used to synthesize inhibitors and probes for studying biological systems.

For example, 2,6-Difluorobenzyl bromide has been used to prepare a new class of inhibitors for the bovine viral diarrhea virus, which serves as a research surrogate for the hepatitis C virus. sigmaaldrich.com Similarly, 2,5-Difluorobenzyl bromide has been employed in the synthesis of γ-secretase inhibitors, which are investigated for the potential treatment of Alzheimer's disease. sigmaaldrich.com These examples demonstrate that the difluorobenzyl bromide scaffold is a viable starting point for creating biologically active molecules. This suggests that this compound could be a valuable tool for medicinal chemists to develop novel enzyme inhibitors or molecular probes for use in biochemical assays.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Chloro-4,5-difluorobenzaldehyde |

| 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane |

| Difenoconazole |

| Isobutyl 3-chloro-2,6-difluorophenylcyanoacrylate |

| Isobutyl 4-chloro-2,6-difluorophenylcyanoacrylate |

| Isobutyl 2-chloro-4-fluorophenylcyanoacrylate |

| Isobutyl 2-chloro-6-fluorophenylcyanoacrylate |

| Styrene |

| 2,6-Difluorobenzyl bromide |

| 2,5-Difluorobenzyl bromide |

| Bovine viral diarrhea virus |

| Hepatitis C virus |

Reactivity with Biological Molecules

While specific studies detailing the direct reactions of this compound with biological molecules are not extensively documented in publicly available research, its reactivity can be inferred from the well-established chemistry of benzyl bromides. These compounds are known to be effective electrophiles that can react with various nucleophiles present in biological macromolecules.

The primary mechanism of reaction for benzyl bromides with biological molecules is nucleophilic substitution, which can proceed through either an SN1 or SN2 pathway. The stability of the resulting benzyl carbocation, which can be stabilized by resonance with the benzene (B151609) ring, makes an SN1-type reaction plausible. quora.com

Key nucleophilic functional groups found in biomolecules that are likely to react with this compound include:

Thiols: The sulfhydryl group (-SH) of cysteine residues in proteins is a potent nucleophile and is a common target for alkylating agents. The reaction would result in a stable thioether linkage.

Amines: The primary and secondary amines found in the side chains of amino acids such as lysine, arginine, and histidine, as well as the N-termini of proteins, can be alkylated by this compound.

Hydroxyls: While less nucleophilic than thiols or amines, the hydroxyl groups of serine, threonine, and tyrosine residues can also be modified, particularly under basic conditions.

Carboxylates: The carboxylate groups in the side chains of aspartic and glutamic acid, as well as the C-termini of proteins, can react to form ester linkages.

The presence of electron-withdrawing fluorine and chlorine atoms on the benzene ring would influence the reactivity of the benzylic carbon. These substituents can affect the stability of the carbocation intermediate in an SN1 reaction and the electrophilicity of the carbon in an SN2 reaction.

Table 1: Potential Reactions of this compound with Biological Nucleophiles

| Nucleophilic Group | Amino Acid Residue(s) | Resulting Linkage |

| Thiol (-SH) | Cysteine | Thioether |

| Amine (-NH2, -NHR) | Lysine, Arginine, Histidine | Secondary/Tertiary Amine |

| Hydroxyl (-OH) | Serine, Threonine, Tyrosine | Ether |

| Carboxylate (-COO-) | Aspartate, Glutamate | Ester |

Development of Biochemical Probes and Assays

The structural features of this compound suggest its potential as a building block for the development of biochemical probes and assays. A biochemical probe is a molecule used to study and visualize biological processes in living systems.

The reactive benzyl bromide moiety can serve as a "warhead" to covalently attach the molecule to a specific biological target, such as an enzyme or receptor. The fluorinated benzene ring can act as a reporter group or a modulator of the probe's properties.

Potential Applications in Probe Development:

Fluorine-19 NMR Spectroscopy: The presence of two fluorine atoms provides a unique spectroscopic handle. 19F NMR is a powerful technique for studying molecular interactions and conformations, as the fluorine nucleus is highly sensitive to its local chemical environment and there is no background signal in biological systems. A probe incorporating the 2-chloro-4,5-difluorobenzyl moiety could be used to report on binding events or changes in the local environment of a target protein.

Enzyme Inhibitor Scaffolds: By attaching to a nucleophilic residue in the active site of an enzyme, a molecule derived from this compound could act as an irreversible inhibitor. The design of such inhibitors is a common strategy in drug discovery.

Precursor for Fluorescent Probes: While the 2-chloro-4,5-difluorobenzyl group itself is not inherently fluorescent, it can be chemically modified to be part of a larger fluorescent molecule. The fluorinated ring can influence the photophysical properties of a nearby fluorophore.

Although direct synthesis of biochemical probes using this compound is not prominently described in the literature, the fundamental reactivity of the compound makes it a candidate for such applications in synthetic and medicinal chemistry research.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2-Chloro-4,5-difluorobenzyl bromide by providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: In ¹H NMR spectroscopy, the proton signals are expected to appear in distinct regions. The benzylic protons of the -CH₂Br group would typically produce a singlet around 4.5 ppm. The chemical shift is influenced by the electronegativity of the adjacent bromine atom and the aromatic ring. The two protons on the aromatic ring are in different chemical environments and would appear as multiplets in the aromatic region, generally between 7.0 and 8.0 ppm. Their specific splitting patterns would be complex due to coupling with each other and with the neighboring fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. docbrown.info For this compound, seven distinct carbon signals are expected. The benzylic carbon (-CH₂Br) would appear in the range of 30-40 ppm. The six aromatic carbons would have signals in the range of 110-140 ppm. The carbons directly bonded to the electronegative fluorine and chlorine atoms would be significantly shifted and show characteristic splitting due to C-F coupling. sigmaaldrich.com

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. azom.com this compound has two fluorine atoms at positions 4 and 5, which are not chemically equivalent. Therefore, two distinct signals are expected in the ¹⁹F NMR spectrum. These signals would likely appear as multiplets due to coupling with each other and with the aromatic protons. nih.gov The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution and analysis of fluorine-containing functional groups. azom.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~4.5 | Singlet (s) | -CH₂Br |

| ¹H | ~7.0-8.0 | Multiplet (m) | Ar-H |

| ¹³C | ~30-40 | -CH₂Br | |

| ¹³C | ~110-140 | Aromatic Carbons (Ar-C) | |

| ¹⁹F | -100 to -140 | Multiplet (m) | Ar-F |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights from the fragmentation pattern of the compound. The molecular weight of this compound is 241.46 g/mol . sigmaaldrich.com

In an MS experiment, the molecule is ionized to produce a molecular ion (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion peak will appear as a characteristic cluster of peaks. The primary peaks would be at m/z values corresponding to the different isotopic combinations: [M]⁺, [M+2]⁺, and [M+4]⁺.

The primary fragmentation pathway for benzyl (B1604629) bromides is typically the loss of the bromine radical (•Br) to form a stable benzyl cation. Therefore, a significant peak would be expected at m/z corresponding to the [M-Br]⁺ fragment. Further fragmentation of this benzyl cation could also be observed.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Fragment | Notes |

|---|---|---|

| ~240, 242, 244 | [C₇H₄BrClF₂]⁺ | Molecular ion (M⁺) cluster showing characteristic isotopic pattern for Br and Cl. |

| ~161, 163 | [C₇H₄ClF₂]⁺ | Loss of bromine radical (•Br). Expected to be a major fragment. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info The IR spectrum of this compound is expected to show several characteristic absorption bands.

The key functional groups and their expected absorption regions are:

Aromatic C-H stretch: Weak to medium bands typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). libretexts.org

Aliphatic C-H stretch: Medium to strong bands from the -CH₂- group are expected in the 2850-3000 cm⁻¹ region. libretexts.org

Aromatic C=C stretch: One or more bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene (B151609) ring. youtube.com

C-F stretch: Strong absorptions due to the carbon-fluorine bonds are expected in the 1000-1300 cm⁻¹ range.

C-Cl stretch: A strong absorption for the carbon-chlorine bond is typically found in the 600-800 cm⁻¹ region.

C-Br stretch: The carbon-bromine bond absorption is expected in the 500-600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Bond Type |

|---|---|---|

| 3000 - 3100 | Aromatic C-H | Stretch |

| 2850 - 3000 | Aliphatic C-H (-CH₂) | Stretch |

| 1450 - 1600 | Aromatic C=C | Stretch |

| 1000 - 1300 | Aryl C-F | Stretch |

| 600 - 800 | Aryl C-Cl | Stretch |

| 500 - 600 | Alkyl C-Br | Stretch |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, as well as for assessing its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a suitable method for analyzing volatile and thermally stable compounds like this compound. It allows for the separation of components in a mixture, providing information on the purity of the sample. The retention time is a characteristic property for a given compound under specific GC conditions.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment and purification. rsc.org By selecting an appropriate stationary phase (e.g., C18 for reversed-phase) and mobile phase, components of a mixture can be effectively separated. The purity of the compound is typically determined by the relative area of its peak in the chromatogram.

Chiral Chromatography for Enantiomeric Separation

This compound is an achiral molecule as it does not possess a stereogenic center and is superimposable on its mirror image. Therefore, it does not exist as enantiomers, and direct enantiomeric separation by chiral chromatography is not applicable.

However, if this compound were used as a reagent to synthesize a new chiral compound, chiral chromatography would be a critical technique to separate the resulting enantiomers. semanticscholar.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

Crystallographic Analysis for Solid-State Structure Determination

To perform this analysis, a single, high-quality crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. While this technique provides unparalleled structural detail, there is currently no publicly available crystallographic data for this compound. If such data were obtained, it would offer unambiguous confirmation of the compound's structure in the solid state.

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio, MP2) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and, consequently, the reactivity of 2-Chloro-4,5-difluorobenzyl bromide. Methods like Density Functional Theory (DFT), Ab initio (such as Møller-Plesset perturbation theory, MP2), and semi-empirical methods are employed to model the molecule and its reactions.

DFT has proven to be a particularly effective and widely used method for studying substituted benzyl (B1604629) halides due to its balance of computational cost and accuracy. acs.org For instance, DFT computations on the nucleophilic substitution reactions of various benzyl bromides have been performed to elucidate reaction mechanisms and calculate activation parameters. researchgate.net Studies on substituted benzyl chlorides have shown that DFT calculations can successfully predict properties like electron affinities and bond dissociation energies. acs.org

These calculations typically involve optimizing the molecular geometry to find the lowest energy structure and then computing various electronic properties. For this compound, the presence of electron-withdrawing chloro and fluoro substituents on the benzene (B151609) ring is expected to significantly influence the electron distribution, particularly at the benzylic carbon, which is the primary site of reaction.

Table 1: Representative Quantum Chemical Methods and Their Applications

| Method | Abbreviation | Typical Application for Benzyl Halides | Key Insights |

|---|---|---|---|

| Density Functional Theory | DFT | Geometry optimization, reaction energies, activation barriers, electronic properties (e.g., atomic charges, orbital energies). acs.org | Provides a good balance of accuracy and computational efficiency for predicting reactivity trends. acs.org |

| Møller-Plesset Perturbation Theory (Second Order) | MP2 | Higher accuracy energy calculations, study of electron correlation effects, benchmarking DFT results. acs.org | Important for systems where electron correlation is critical, though computationally more demanding. acs.org |

| Ab Initio Methods | e.g., HF, CCSD(T) | High-accuracy benchmarking, fundamental studies of electronic structure. | Considered the "gold standard" in accuracy but are often too computationally expensive for larger systems or reaction pathway scanning. |

The study of a chemical reaction's potential energy surface (PES) is crucial for understanding its mechanism. The PES maps the potential energy of a system as a function of the geometric coordinates of its atoms. Minima on the PES correspond to stable reactants, intermediates, and products, while saddle points represent transition states—the highest energy point along the lowest energy reaction path.

For reactions involving this compound, such as nucleophilic substitution (S_N2), computational methods are used to locate and characterize the transition state. researchgate.net The energy difference between the reactants and the transition state determines the activation energy barrier, which is a key factor governing the reaction rate.

Studies on substituted benzyl bromides have shown that the nature of the substituents on the aromatic ring directly impacts the structure and energy of the transition state. researchgate.net For example, in S_N2 reactions, electron-withdrawing groups, like the chloro and fluoro atoms in this compound, can lead to tighter, more reactant-like transition states compared to the looser, more product-like transition states observed with electron-donating groups. researchgate.net The analysis of the vibrational frequencies at the transition state is also critical; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. github.io

Computational chemistry is a valuable tool for predicting the outcome of reactions where multiple products can be formed.

Regioselectivity in the context of this compound primarily relates to reactions of the aromatic ring, such as further electrophilic aromatic substitution. While the primary reactivity of benzyl bromide is at the benzylic carbon, wikipedia.org reactions on the ring could be forced under certain conditions. To predict the most likely site of substitution, computational methods can be used to calculate the relative stabilities of the potential intermediates (like Wheland or Meisenheimer complexes). researchgate.netrsc.org The regioisomer formed via the most stable intermediate is generally the favored product. Methods like the RegioSQM, which calculates the free energies of protonated isomers, have been shown to be effective in predicting the regioselectivity of electrophilic aromatic substitution. rsc.orgchemrxiv.org

Stereoselectivity for this compound is most relevant to reactions at the benzylic carbon, which is a prochiral center. If this carbon becomes a stereocenter during a reaction, the stereochemical outcome is of interest. For the classic S_N2 reaction, a concerted backside attack by the nucleophile leads to a predictable inversion of configuration at the electrophilic carbon. masterorganicchemistry.com Computational modeling of the S_N2 transition state confirms this stereochemical pathway.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying the details of bond breaking and forming, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of a molecule and its interactions with its environment over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular motions and intermolecular interactions in systems containing thousands of atoms, such as a solute in a solvent box. mdpi.com

For this compound, MD simulations can be used to:

Analyze Conformational Preferences: Study the rotation around the C-C bond connecting the phenyl ring and the bromomethyl group to understand the preferred orientations (conformers) of the molecule in different environments.

Study Solvation: Investigate how solvent molecules (e.g., water, ethanol) arrange themselves around the solute and calculate properties like the solvation free energy. A recent study on benzyl bromide in an aqueous environment used MD simulations to probe the effects of the solvent on its dynamics. arxiv.org

Investigate Intermolecular Interactions: In condensed phases, molecules interact through non-covalent forces. MD simulations can characterize these interactions, such as π-π stacking between benzene rings or halogen bonding involving the fluorine, chlorine, and bromine atoms. nih.govmdpi.com These interactions are critical for understanding crystal packing and the behavior of the compound in solution. rsc.org

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity or physical properties. nih.gov Computational modeling is a cornerstone of modern SAR, allowing researchers to build predictive models and rationalize observed trends. nih.gov

Should this compound be identified as a scaffold for developing molecules with a specific biological activity (e.g., as an enzyme inhibitor), computational SAR studies would be employed. acs.orgacs.org This typically involves:

Building a Dataset: A series of analogue compounds would be synthesized and tested to generate activity data.

Descriptor Calculation: For each molecule in the series, a range of computational descriptors (e.g., electronic, steric, and lipophilic properties) are calculated.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models are then developed to find a mathematical correlation between the calculated descriptors and the measured activity.

Molecular Docking: If the biological target is a protein with a known 3D structure, molecular docking simulations can be used to predict the binding mode and affinity of the compounds. This helps to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding and provides a structural basis for the observed SAR. researchgate.net

For example, SAR studies on N-benzyl derivatives as inhibitors of various enzymes have successfully used these computational approaches to guide the optimization of lead compounds. acs.orgnih.gov

Environmental and Safety Considerations in Academic Research

Safe Handling Protocols in Laboratory Settings for Halogenated Compounds

The safe handling of halogenated compounds is paramount in a laboratory setting to minimize exposure and prevent accidents. A multi-faceted approach, encompassing personal protective equipment (PPE), engineering controls, and standard operating procedures, is essential.

Personal Protective Equipment (PPE):

Gloves: Due to the ability of some halogenated solvents to penetrate common disposable gloves, double gloving with appropriate materials such as neoprene or nitrile rubber is often recommended. vanderbilt.eduwsu.edu It is crucial to consult the glove manufacturer's compatibility chart for the specific chemical being used. wsu.edu If a glove is exposed to a chemical, the outer glove should be removed and replaced immediately. vanderbilt.edu

Eye Protection: ANSI-approved chemical splash goggles are required to protect against splashes. wsu.edu For lower-hazard situations or when working behind a fume hood's sash, safety glasses may be sufficient. wsu.edu

Lab Coats: A fully-buttoned lab coat should be worn to protect against spills and splashes. wsu.edu

Respiratory Protection: In certain situations, additional respiratory protection may be necessary. wsu.edu The use of respirators requires medical clearance, fit testing, and enrollment in a respiratory protection program. wsu.edu

Engineering Controls:

Fume Hoods: All work with volatile and toxic halogenated compounds should be conducted within a properly functioning and certified laboratory chemical fume hood. vanderbilt.eduwsu.edu This is critical for preventing the inhalation of harmful vapors. vanderbilt.edu

Ventilation: Work should be performed in well-ventilated areas. mit.edu Confined spaces with poor ventilation should be strictly avoided. mit.edu

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of where the chemicals are handled. fishersci.com

Standard Operating Procedures:

Training and Approval: Researchers must receive proper training on the hazards and safe handling procedures for halogenated compounds before use. vanderbilt.edu Prior approval from the Principal Investigator or a designated safety officer is often required. vanderbilt.edu

Labeling: All containers of halogenated compounds must be clearly labeled with the chemical name and appropriate hazard warnings, such as "carcinogen." vanderbilt.edu Storage locations should also be labeled if the contents are not plainly visible. vanderbilt.edu

Minimizing Exposure: Researchers should avoid direct contact with halogenated compounds. fsu.edu Tasting or smelling chemicals is strictly forbidden. usu.edu

Housekeeping: Work areas should be kept clean and uncluttered. usu.edu Spills should be cleaned up promptly using appropriate procedures and materials. usu.edu For small spills, absorbent materials can be used, placed in a sealed container, and disposed of as hazardous waste. wsu.edumit.edu For large spills, the area should be evacuated, and emergency services notified. wsu.edu

Personal Hygiene: Hands should be washed thoroughly with soap and water after handling chemicals and before leaving the laboratory. wsu.eduusu.edu Eating, drinking, smoking, and applying cosmetics are prohibited in areas where chemicals are used. usu.edu

Waste Management and Disposal in Research Environments

Proper management and disposal of waste generated from research involving halogenated compounds are critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

Separate Waste Streams: Halogenated waste must be collected separately from non-halogenated waste. illinois.edu This is important for both safety and cost-effective disposal, as the treatment methods for these waste types differ. temple.edu

Compatible Containers: Waste must be collected in containers that are in good condition and compatible with the chemical contents. illinois.edu The containers must have a tightly sealing cap to be vapor-tight and spill-proof. illinois.edu

Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical names of the contents; abbreviations or chemical formulas should not be used. illinois.edutemple.edu A list of all chemicals in a container must be maintained if a generic name like "Halogenated Waste" is used. illinois.edu The tag should be affixed to the container as soon as the first drop of waste is added. temple.edu

Waste Storage and Accumulation:

Designated Areas: Waste containers must be stored in designated satellite accumulation areas. temple.edu

Secondary Containment: Collection containers should be stored in secondary containment to prevent the spread of spills. temple.edu

Storage Limits: There are typically limits on the volume of hazardous waste that can be accumulated in a laboratory before it must be removed for disposal. temple.edu

Disposal Procedures:

Prohibited Disposal: Halogenated organic compounds should not be disposed of down the sink drain. usu.edu

Hazardous Waste Disposal: Halogenated waste must be disposed of through the institution's hazardous waste management program. illinois.edu This often involves incineration at high temperatures. epa.gov

Treatment Technologies: Various treatment technologies exist for halogenated organic wastes, including thermal treatment like incineration and molten salt oxidation, as well as chemical dechlorination. epa.gov Some methods aim to separate the halogens from the organic compounds to yield less hazardous products. science.gov

Regulatory Compliance: Chemical waste generators are responsible for ensuring that their waste is properly classified, managed, and disposed of in accordance with local, regional, and national hazardous waste regulations. fishersci.comcornell.edu

Future Research Directions and Emerging Trends

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the benzylic bromide in 2-Chloro-4,5-difluorobenzyl bromide is central to its function as a building block. Future research aims to move beyond traditional nucleophilic substitution reactions by developing novel catalytic systems. The focus is on achieving greater control over reaction outcomes, enabling transformations that are difficult under thermal conditions, and improving selectivity.

Key areas of exploration include:

Photoredox Catalysis: The use of light-mediated catalysis presents an opportunity to generate benzyl (B1604629) radicals from the C-Br bond under exceptionally mild conditions. This approach could facilitate novel carbon-carbon and carbon-heteroatom bond formations that are complementary to traditional methods.

Advanced Metal Catalysis: While Suzuki and other cross-coupling reactions are established, research is ongoing to develop next-generation catalysts. sigmaaldrich.com These catalysts may offer higher turnover numbers, broader substrate compatibility, and the ability to perform reactions at lower temperatures, reducing energy consumption and side-product formation. For instance, developing catalysts that can selectively activate the C-Br bond in the presence of the C-Cl bond is a significant goal.

Enantioselective Catalysis: For applications in medicinal chemistry, the development of catalytic systems that can introduce chirality during the substitution of the bromine atom is a high-priority target. This would provide direct access to enantiomerically pure derivatives, which is a significant advantage in the synthesis of drug candidates.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of halogenated intermediates are increasingly benefiting from advanced laboratory technologies. Integrating this compound into these platforms is a key trend for accelerating research and development.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety when handling reactive intermediates, and the potential for straightforward scaling. nih.gov For reactions involving this compound, flow chemistry can lead to higher yields and selectivities. beilstein-journals.org Multi-step syntheses of complex molecules, such as active pharmaceutical ingredients, have been successfully demonstrated using flow processes, which often telescope multiple reaction steps without manual intervention. nih.gov